3-Acetyl-1-methyl-1H-pyrazole

Description

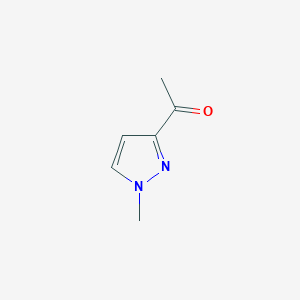

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-3-4-8(2)7-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDAUKGXAFKQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577194 | |

| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137890-04-1 | |

| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetyl-1-methyl-1H-pyrazole (CAS No. 137890-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1-methyl-1H-pyrazole is a substituted pyrazole derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of clinically successful drugs, valued for its metabolic stability and diverse biological activities.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its potential applications in drug development, supported by scientific literature.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 137890-04-1 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [3][5] |

| Molecular Weight | 124.14 g/mol | [3][5] |

| IUPAC Name | 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one | N/A |

| SMILES | CC(=O)c1ccnn1C | [3] |

| Appearance | Off-White to Light Yellow Solid (Predicted) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | N/A |

Synthesis of this compound

The synthesis of 1,3,5-trisubstituted pyrazoles is a well-documented area of organic chemistry, with several established methodologies. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][6] For this compound, a plausible and efficient synthesis route is the regioselective reaction of a β-keto-enal or its equivalent with methylhydrazine.

The regioselectivity of this reaction is a critical consideration. The use of methylhydrazine introduces two non-equivalent nitrogen atoms, potentially leading to the formation of two regioisomers. However, reaction conditions can be optimized to favor the desired 1,3-disubstituted product.[2]

Experimental Protocol: A General Approach

The following protocol outlines a general and adaptable method for the synthesis of this compound, based on established pyrazole synthesis methodologies.[2][6]

Materials:

-

3-Oxobutanal dimethyl acetal (or a suitable precursor to the β-keto-aldehyde)

-

Methylhydrazine

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxobutanal dimethyl acetal (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add methylhydrazine (1.0-1.2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its appropriate boiling point for reflux conditions.

-

Catalyst: A catalytic amount of acid, such as acetic acid, is often used to protonate the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials, byproducts, or regioisomers.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~2.4 (s, 3H, -COCH₃), ~3.9 (s, 3H, -NCH₃), ~6.5 (d, 1H, pyrazole-H), ~7.6 (d, 1H, pyrazole-H) |

| ¹³C NMR | δ (ppm): ~190 (-C=O), ~150 (pyrazole-C), ~135 (pyrazole-CH), ~110 (pyrazole-CH), ~38 (-NCH₃), ~27 (-COCH₃) |

| Mass Spec (EI) | m/z (%): 124 (M⁺), 109, 82, 67, 54, 42 |

| IR | ν (cm⁻¹): ~1680 (C=O stretch), ~1550 (C=N stretch), ~2950 (C-H stretch) |

Note: The exact chemical shifts and coupling constants in NMR, as well as the relative intensities in mass spectrometry, can vary depending on the solvent and experimental conditions.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[9][10][11] this compound, as a functionalized pyrazole, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is a common feature in many kinase inhibitors.[12] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site. The acetyl and methyl groups of this compound provide points for further chemical modification to enhance potency and selectivity for specific kinases. For instance, the acetyl group can be a handle for introducing larger substituents to explore different regions of the kinase binding pocket.

Caption: Logical relationship of this compound as a scaffold for kinase inhibitors.

Anti-inflammatory and Anticancer Potential

Many pyrazole-containing compounds have demonstrated significant anti-inflammatory and anticancer activities.[11][13][14] The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX), while anticancer properties can stem from various mechanisms, including the inhibition of kinases involved in cell proliferation and survival. The structural features of this compound make it a promising starting point for the development of novel anti-inflammatory and anticancer agents.

Conclusion

This compound is a versatile heterocyclic compound with the CAS number 137890-04-1. Its synthesis can be achieved through established methods for pyrazole formation. The pyrazole core, combined with the reactive acetyl group, makes this molecule a valuable building block for medicinal chemists. Its potential to serve as a scaffold for the design of kinase inhibitors, anti-inflammatory agents, and anticancer drugs underscores its importance in the ongoing quest for new and effective therapeutics. Further research into the specific biological targets and activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- Alam, M. S., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.

- Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Jimeno, M. L., et al. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 42(4), 347-351.

- MDPI. (2025).

- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

- Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of Molecular Structure, 1217, 128424.

- MDPI. (n.d.). [Ce(L-Pro)2]2 (Oxa)

- RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-799.

- PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(3), 321.

- PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- ResearchGate. (2020).

- PubMed Central. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of Chemistry, 2014, 854972.

- PubMed Central. (2013).

- SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.

- National Institutes of Health. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.

- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- ResearchGate. (n.d.).

- PubMed Central. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o485.

- ResearchGate. (n.d.). Scheme 16.

- ResearchG

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters, 11(2), 197-204.

- PubMed Central. (2011). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 3(3), 313-324.

- MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.

- PubChem. (n.d.). 3-acetyl-1H-pyrazole-5-carboxylic acid.

- MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.

- Akademi Sains Malaysia. (n.d.).

- ResearchGate. (n.d.).

- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 137890-04-1 | MFA89004 [biosynth.com]

- 4. 137890-04-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. This compound - 137890-04-1 | VulcanChem [vulcanchem.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"3-Acetyl-1-methyl-1H-pyrazole" molecular weight

An In-Depth Technical Guide to 3-Acetyl-1-methyl-1H-pyrazole: Properties, Synthesis, and Applications

Abstract

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motif is a key component in the development of various biologically active compounds. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular weight, physicochemical characteristics, detailed synthesis protocols, and methods for analytical characterization. Furthermore, it explores the compound's applications, particularly its role as a versatile intermediate in drug discovery and development, and outlines essential safety and handling procedures for laboratory use.

Chemical Identity and Core Properties

This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and an acetyl group at the C3 position.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#FFFFFF";

// Nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; H4 [label="H", pos="0,-1.8!", fontcolor="#202124"]; H5 [label="H", pos="1.5,-0.8!", fontcolor="#202124"]; N1_CH3_C [label="C", pos="0.87,1.8!", fontcolor="#202124"]; N1_CH3_H1 [label="H", pos="0.4,2.4!", fontcolor="#202124"]; N1_CH3_H2 [label="H", pos="1.3,2.4!", fontcolor="#202124"]; N1_CH3_H3 [label="H", pos="1.5,1.5!", fontcolor="#202124"]; C3_Ac_C1 [label="C", pos="-1.74,-1!", fontcolor="#202124"]; C3_Ac_O [label="O", pos="-1.74,-1.8!", fontcolor="#EA4335"]; C3_Ac_C2 [label="C", pos="-2.61,-0.5!", fontcolor="#202124"]; C3_Ac_C2_H1 [label="H", pos="-3.2,-1!", fontcolor="#202124"]; C3_Ac_C2_H2 [label="H", pos="-2.61,0.3!", fontcolor="#202124"]; C3_Ac_C2_H3 [label="H", pos="-3.2,0!", fontcolor="#202124"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C4 -- H4; C5 -- H5; N1 -- N1_CH3_C; N1_CH3_C -- N1_CH3_H1; N1_CH3_C -- N1_CH3_H2; N1_CH3_C -- N1_CH3_H3; C3 -- C3_Ac_C1; C3_Ac_C1 -- C3_Ac_O [style=double]; C3_Ac_C1 -- C3_Ac_C2; C3_Ac_C2 -- C3_Ac_C2_H1; C3_Ac_C2 -- C3_Ac_C2_H2; C3_Ac_C2 -- C3_Ac_C2_H3;

// Double bonds in ring edge [style=double]; N1 -- C5; N2 -- C3; } Caption: Chemical structure of this compound.

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, purification, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 137890-04-1 | [1] |

| Appearance | Typically a solid | General Knowledge |

| IUPAC Name | 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one | General Knowledge |

Synthesis Protocol

The synthesis of pyrazole derivatives is a well-established area of heterocyclic chemistry.[2] this compound can be efficiently synthesized via a condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound. The following protocol outlines a standard laboratory procedure.

Causality of Experimental Choices:

-

Reactants: Methylhydrazine is chosen as the source of the N1-methylated pyrazole ring. 2,4-Pentanedione (acetylacetone) provides the carbon backbone and the acetyl group precursor.

-

Solvent: A protic solvent like ethanol is typically used to facilitate the condensation and cyclization steps.

-

Catalyst: The reaction can proceed without a catalyst, but a catalytic amount of acid (e.g., acetic acid) is often added to accelerate the imine formation and subsequent cyclization.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-pentanedione (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To this solution, add methylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the pyrazole ring, the acetyl methyl protons, and the two aromatic protons on the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the pyrazole ring, and the two distinct methyl carbons.[3]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ should be observed at m/z corresponding to 124.14.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch from the acetyl group, typically in the range of 1650-1700 cm⁻¹. Additional peaks corresponding to C-H and C=N bonds will also be present.[4]

Applications in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] Derivatives of pyrazole exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][6]

This compound serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The acetyl group provides a reactive handle for further chemical modifications, such as:

-

Condensation Reactions: The acetyl group can react with various amines and hydrazines to form Schiff bases or hydrazones, leading to new classes of compounds with potential biological activity.

-

Functional Group Interconversion: The ketone can be reduced to an alcohol or converted into other functional groups, expanding the synthetic possibilities.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

References

- Sunway Pharm Ltd. This compound - CAS:137890-04-1.

- Acros Organics. Safety Data Sheet for 3-Methyl-1-phenyl-1H-pyrazole.

- Sigma-Aldrich. Safety Data Sheet for 3-methyl-1-phenyl-5-pyrazolone.

- CymitQuimica. Safety Data Sheet.

- Thermo Fisher Scientific. Safety Data Sheet for 3-Methyl-1H-pyrazole.

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

- The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

- Fun, H.-K., et al. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. PubMed Central.

- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

- ResearchGate. Synthesis, spectroscopic characterization and quantum chemical computational studies on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole.

- RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.

- MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.

- Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- El-Sayed, M. A.-A., et al. (2011). Recent advances in the therapeutic applications of pyrazolines. PubMed Central.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery.

Sources

- 1. This compound - CAS:137890-04-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-Acetyl-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are a significant class of compounds in medicinal chemistry and drug discovery, known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] A thorough understanding of the spectroscopic characteristics of such molecules is fundamental for their synthesis, characterization, and quality control in drug development processes.

This technical guide provides a detailed, predicted analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from structurally similar pyrazole derivatives to provide a robust and scientifically-grounded prediction of its spectroscopic profile.[3][4][5]

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two protons on the pyrazole ring and the two methyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 7.3 - 7.5 | Doublet | ~2-3 |

| H4 | 6.2 - 6.4 | Doublet | ~2-3 |

| N-CH₃ | 3.8 - 4.0 | Singlet | - |

| CO-CH₃ | 2.4 - 2.6 | Singlet | - |

Expertise & Experience:

-

The protons on the pyrazole ring (H4 and H5) are expected to appear as doublets due to their coupling to each other. The chemical shift of H5 is predicted to be further downfield than H4 due to its position between two nitrogen atoms.

-

The N-methyl group is deshielded by the adjacent nitrogen atom, leading to a predicted chemical shift in the range of 3.8-4.0 ppm.

-

The acetyl methyl group protons are expected to be the most upfield of the non-aromatic protons, with a characteristic singlet around 2.4-2.6 ppm.

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C3 | 148 - 152 |

| C5 | 138 - 142 |

| C4 | 110 - 115 |

| N-CH₃ | 38 - 42 |

| CO-CH₃ | 25 - 30 |

Expertise & Experience:

-

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing above 190 ppm.

-

The C3 and C5 carbons of the pyrazole ring are predicted to be in the aromatic region, with C3 being slightly more downfield due to the attachment of the acetyl group. The chemical shifts for pyrazole ring carbons are well-documented.[4]

-

The C4 carbon is expected to be the most upfield of the ring carbons.

-

The N-methyl and acetyl methyl carbons are expected in the upfield region, with the N-methyl carbon being more deshielded.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the pyrazole ring vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acetyl) | 1670 - 1690 | Strong |

| C=N (Pyrazole ring) | 1550 - 1580 | Medium |

| C=C (Pyrazole ring) | 1480 - 1520 | Medium |

| C-H (sp³) | 2900 - 3000 | Medium |

| C-H (sp²) | 3050 - 3150 | Weak |

Trustworthiness: The most prominent and diagnostic peak in the IR spectrum is expected to be the strong C=O stretch of the acetyl group. Its position is indicative of a conjugated ketone. The vibrations of the pyrazole ring provide a fingerprint region that confirms the presence of the heterocyclic core.[3]

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns for a methyl-acetyl-pyrazole structure.

| m/z | Predicted Identity | Notes |

| 124 | [M]⁺ | Molecular Ion |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical |

| 81 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 43 | [COCH₃]⁺ | Acetyl cation |

Authoritative Grounding & Comprehensive References: The fragmentation of pyrazoles is a well-studied area. The primary fragmentation pathways are expected to involve the loss of the substituents from the pyrazole ring. The loss of the acetyl group to give a stable pyrazole cation at m/z 81 is a highly probable fragmentation pathway.

Experimental Protocols

NMR Spectroscopy Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin).

IR Spectroscopy Protocol:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Logical Relationships and Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the spectroscopic techniques discussed.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are based on established principles of spectroscopy and data from structurally related pyrazole compounds. This information serves as a valuable resource for researchers involved in the synthesis, identification, and application of this and similar molecules in the field of drug discovery and development. The provided protocols and workflow diagrams offer practical guidance for the experimental characterization of this compound.

References

-

MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]

-

Supporting Information. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

-

Sunway Pharm Ltd. This compound - CAS:137890-04-1. [Link]

-

MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. [Link]

-

PubChem. 3-Ethyl-1-methyl-1H-pyrazole. [Link]

-

PMC. 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. [Link]

-

RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

-

NIST WebBook. 1H-Pyrazole, 3-methyl-. [Link]

-

Fchemicals Limited. 1-(1H-Pyrazol-3-yl)ethanone,20583-33-9. [Link]

-

SpectraBase. 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole. [Link]

-

PubChem. 3-Methylpyrazole. [Link]

-

PubChem. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. [Link]

Sources

A Technical Guide to the Synthesis of 3-Acetyl-1-methyl-1H-pyrazole from Hydrazine Derivatives

Foreword: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a multitude of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, the obesity treatment Rimonabant, and the erectile dysfunction therapy Sildenafil.[1] The compound 3-Acetyl-1-methyl-1H-pyrazole serves as a critical and versatile intermediate in the synthesis of more complex, biologically active molecules. Its acetyl group provides a reactive handle for further chemical elaboration, making it a valuable building block for researchers and drug development professionals.

This guide provides an in-depth technical overview of the primary synthetic route to this compound, focusing on the classic cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds. We will explore the underlying mechanisms, the critical challenge of regioselectivity, and provide field-proven protocols to empower researchers in their synthetic endeavors.

The Core Strategy: Knorr Pyrazole Synthesis via Cyclocondensation

The most direct and widely employed method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[2] This reaction involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound.[3] For the specific synthesis of this compound, the key reactants are methylhydrazine and acetylacetone (also known as pentane-2,4-dione).

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrazole ring.

Caption: Knorr Pyrazole Synthesis Workflow.

The Decisive Factor: Understanding and Controlling Regioselectivity

The use of an unsymmetrical hydrazine like methylhydrazine introduces a critical challenge: regioselectivity. The reaction with acetylacetone can potentially yield two different regioisomers:

-

This compound (the desired product)

-

5-Acetyl-1-methyl-1H-pyrazole (the isomeric byproduct)

The formation of one isomer over the other is not random; it is governed by a combination of electronic and steric factors, as well as the chosen reaction conditions.[1]

-

Electronic Effects: The methyl group (-CH3) on methylhydrazine is electron-donating. This increases the electron density and, therefore, the nucleophilicity of the adjacent nitrogen atom (N1). Consequently, the initial attack on one of acetylacetone's carbonyl groups preferentially occurs via this more nucleophilic nitrogen.[4]

-

Reaction Conditions: The choice of solvent and catalyst plays a pivotal role in directing the reaction.

-

Acidic Medium: In an acidic environment, the more basic nitrogen of methylhydrazine can be protonated, which alters the nucleophilic character and can lead to mixtures of isomers.

-

Solvent Choice: Aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to provide better regioselectivity compared to protic solvents like ethanol.[2][4] This is often because they can facilitate the dehydration steps without interfering with the nucleophilicity of the hydrazine in the same way protic solvents might.

-

Caption: Regioselective Pathways in Pyrazole Synthesis.

Field-Proven Experimental Protocol

This protocol details a robust method for the synthesis of this compound, optimized for high yield and regioselectivity. The procedure is a self-validating system; adherence to these steps minimizes the formation of the undesired regioisomer.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (10 mmol scale) |

| Methylhydrazine | CH₆N₂ | 46.07 | 0.46 g (0.47 mL) |

| Acetylacetone | C₅H₈O₂ | 100.12 | 1.00 g (1.03 mL) |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 10 mL |

| Saturated NaHCO₃ | - | - | As needed |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~30 mL |

| Anhydrous MgSO₄ | - | - | As needed |

Step-by-Step Methodology

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (10 mL).

-

Addition of Reactants: While stirring, carefully add acetylacetone (1.00 g, 10 mmol). Subsequently, slowly add methylhydrazine (0.46 g, 10 mmol) to the solution. Causality Note: Acetic acid serves as both the solvent and a catalyst, facilitating the crucial dehydration steps of the mechanism.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Neutralization: After cooling the mixture to room temperature, carefully pour it into a beaker containing ice water (~30 mL). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is approximately 7-8. Trustworthiness Check: This step is critical to quench the acid catalyst and prepare the product for extraction.

-

Work-up - Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 10 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the solid with a small amount of fresh dichloromethane.

-

Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, typically a pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Influence of Reaction Conditions on Synthesis Outcome

The selection of reaction parameters is paramount for achieving optimal yield and purity. While the acetic acid reflux method is highly reliable, other conditions have been explored in the literature, each with specific advantages.[4][5]

| Parameter | Condition 1: Acid Catalysis | Condition 2: Aprotic Solvent | Rationale & Expected Outcome |

| Solvent | Glacial Acetic Acid | N,N-Dimethylacetamide (DMAc) | Acetic acid acts as both solvent and catalyst. DMAc is a high-boiling aprotic solvent that can improve regioselectivity.[4] |

| Catalyst | Self-catalyzed (Acetic Acid) | HCl (catalytic amount) | An acid catalyst is essential for the dehydration steps. Using a strong acid in an aprotic solvent can accelerate the reaction.[4] |

| Temperature | Reflux (~118°C) | Room Temperature to 100°C | Higher temperatures ensure the reaction goes to completion. Reactions in DMAc can sometimes proceed efficiently at room temperature.[2] |

| Yield | Good to Excellent | Good to Excellent | Both methods are reported to give high yields. |

| Regioselectivity | Generally good | Potentially higher | Aprotic dipolar solvents may offer superior control over isomer formation.[4] |

Conclusion and Future Outlook

The synthesis of this compound via the Knorr cyclocondensation of methylhydrazine and acetylacetone remains the most efficient and practical method for laboratory and industrial-scale production. The key to a successful synthesis lies in understanding and controlling the regioselectivity, which is predominantly influenced by the electronic nature of methylhydrazine and judiciously chosen reaction conditions. The protocol provided herein represents a validated and trustworthy pathway to obtaining the desired product with high purity. As the demand for novel pyrazole-based pharmaceuticals continues to grow, mastery of this fundamental synthesis is an invaluable asset for any researcher in the field of drug discovery and development.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). National Center for Biotechnology Information. [Link]

-

(A) The schematic for synthesis of pyrazole derivatives. The... (n.d.). ResearchGate. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Center for Biotechnology Information. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one

Abstract: This technical guide provides an in-depth exploration of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one, a key heterocyclic building block in synthetic and medicinal chemistry. The document delineates its formal nomenclature, molecular structure, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, complete with mechanistic insights and purification strategies. Furthermore, this guide offers a thorough analysis of the compound's spectroscopic signature, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for structural verification. The guide also examines the chemical reactivity of both the pyrazole core and the acetyl functional group, highlighting its utility as a versatile intermediate for creating diverse molecular scaffolds. Finally, the role of acetylated pyrazoles in the broader context of drug discovery is discussed, underscoring their significance as pharmacophores and privileged structures in the development of novel therapeutic agents.

Nomenclature and Molecular Structure

IUPAC Name and Chemical Identifiers

The unambiguous identification of a chemical entity is foundational for scientific communication and reproducibility. The compound of interest is systematically named according to IUPAC nomenclature, and its identity is further codified by its unique CAS Registry Number.

-

Preferred IUPAC Name: 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one

-

Other Names: 3-Acetyl-1-methyl-1H-pyrazole[1]

-

CAS Registry Number: 137890-04-1[1]

-

Molecular Formula: C₆H₈N₂O[1]

-

Molecular Weight: 124.14 g/mol [1]

Chemical Structure and Analysis

The molecule consists of a five-membered aromatic pyrazole ring, which is a di-unsaturated heterocycle containing two adjacent nitrogen atoms. The ring is substituted at the N1 position with a methyl group and at the C3 position with an acetyl group. The aromaticity of the pyrazole ring is a key determinant of its chemical stability and reactivity.

Caption: 2D structure of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one.

Physicochemical Properties

The physical properties of the compound are essential for its handling, storage, and application in experimental setups.

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Storage Condition | Sealed in dry, Room Temperature | [1] |

| Appearance | (Predicted) White to off-white solid or oil | - |

Synthesis and Purification

Retrosynthetic Analysis & Strategic Rationale

The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The most common and robust strategy involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the target molecule, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one, the logical disconnection is across the N-N and N-C bonds of the pyrazole ring. This approach identifies methylhydrazine as the N1-N2 synthon and a 1,3,dicarbonyl compound, specifically acetylacetone (2,4-pentanedione), as the C3-C4-C5 synthon. This is a highly reliable transformation, typically proceeding in high yield.

Recommended Synthetic Protocol: Condensation of Acetylacetone with Methylhydrazine

This protocol describes a standard, efficient procedure for the gram-scale synthesis of the title compound.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Methylhydrazine

-

Ethanol (or a similar protic solvent)

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol (approx. 3-5 mL per mmol of acetylacetone).

-

Reagent Addition: While stirring, add a catalytic amount of glacial acetic acid (approx. 0.1 eq). Subsequently, add methylhydrazine (1.0 eq) dropwise to the solution at room temperature. Expertise Note: The addition should be controlled as the initial condensation can be exothermic. The acidic catalyst protonates a carbonyl oxygen, activating it towards nucleophilic attack by the hydrazine.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes.

-

Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst), water, and finally, brine. Trustworthiness Note: The bicarbonate wash is crucial to remove the acid, which can interfere with subsequent steps or the stability of the product. The brine wash helps to break any emulsions and remove bulk water from the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one.

Reaction Mechanism

The formation of the pyrazole ring proceeds via a classical condensation-cyclization pathway.

Caption: Mechanism for pyrazole synthesis via condensation.

Spectroscopic and Analytical Characterization

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the known effects of substituents on the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Description |

| ~ 7.35 | (d, 1H, J ≈ 2.3 Hz), Proton at C5 of the pyrazole ring |

| ~ 6.60 | (d, 1H, J ≈ 2.3 Hz), Proton at C4 of the pyrazole ring |

| ~ 3.90 | (s, 3H), N-CH₃ protons |

| ~ 2.50 | (s, 3H), Acetyl -COCH₃ protons |

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Description |

| ~ 192.0 | Carbonyl carbon (-C=O) |

| ~ 150.0 | C3 of the pyrazole ring (attached to acetyl) |

| ~ 132.0 | C5 of the pyrazole ring |

| ~ 110.0 | C4 of the pyrazole ring |

| ~ 39.0 | N-CH₃ carbon |

| ~ 26.0 | Acetyl -COCH₃ carbon |

Rationale: The N-methyl group is deshielded by the aromatic ring. The two protons on the pyrazole ring (H4 and H5) appear as doublets due to mutual coupling. The acetyl methyl protons are in a typical chemical environment for a methyl ketone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~ 1680-1695 | C=O stretch (strong) | Aryl Ketone |

| ~ 1500-1600 | C=N and C=C stretches | Pyrazole Ring |

| ~ 2900-3000 | C-H stretch | Methyl groups |

Rationale: The most prominent peak will be the strong absorbance from the carbonyl group of the acetyl moiety, characteristic of a ketone conjugated with an aromatic system.

Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of the molecule.

-

Method: Electron Ionization (EI)

-

Molecular Ion (M⁺): m/z = 124.14

-

Key Fragments (Predicted):

-

m/z = 109 ([M-CH₃]⁺), loss of a methyl radical.

-

m/z = 81 ([M-COCH₃]⁺), loss of the acetyl group.

-

m/z = 43 ([COCH₃]⁺), acetyl cation.

-

Chemical Reactivity and Synthetic Utility

The title compound is a valuable synthetic intermediate due to the presence of two key reactive sites: the aromatic pyrazole core and the acetyl functional group.

Reactivity of the Pyrazole Core

The pyrazole ring is aromatic and generally undergoes electrophilic aromatic substitution. The C4 position is the most electron-rich and is the typical site for reactions like halogenation, nitration, and sulfonation. The N-methyl group prevents tautomerism, simplifying the reactivity profile compared to N-unsubstituted pyrazoles[2][3].

Chemistry of the Acetyl Group

The acetyl group is a highly versatile functional handle for a vast array of chemical transformations. This versatility is central to its utility in building molecular diversity for applications in drug discovery and materials science.

-

Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), or fully reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.

-

Oxidation: Can be converted to a carboxylic acid derivative via the haloform reaction.

-

Condensation Reactions: The carbonyl carbon is electrophilic and readily reacts with nucleophiles. This allows for the formation of:

-

Alpha-Functionalization: The α-protons on the acetyl's methyl group are acidic and can be removed by a suitable base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol reaction).

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Acetyl-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 3-Acetyl-1-methyl-1H-pyrazole (CAS No. 137890-04-1). As a key building block in medicinal chemistry and drug discovery, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available safety data with practical, field-proven insights to empower researchers with the knowledge needed to handle this compound responsibly.

Chemical and Physical Identity

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, and it is a common scaffold in many biologically active compounds.[1][2] The addition of acetyl and methyl groups to the pyrazole core influences its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 137890-04-1 | [3][4] |

| Molecular Formula | C₆H₈N₂O | [5] |

| Molecular Weight | 124.14 g/mol | [5] |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| Purity | Typically >95% for research applications | [6] |

Hazard Identification and GHS Classification

Based on data from multiple suppliers, this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) classifications, while not available in a single comprehensive Safety Data Sheet (SDS) from a major supplier, can be aggregated from various sources.

Primary Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[6]

-

Serious Eye Irritation: Can cause serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[6]

It is crucial to note that one supplier, Ambeed, also lists GHS hazard statements related to explosive properties. However, this is likely an anomaly or a database error, as such characteristics are not typical for this class of compounds. Without a definitive SDS from a globally recognized authority, it is prudent to handle this chemical with a high degree of caution.

Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety, emphasizing the hierarchy of controls, is essential when working with this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[7]

-

Skin and Body Protection: A lab coat should be worn to protect against skin contact. For larger quantities or in situations with a higher risk of splashing, additional protective clothing may be necessary.[7]

-

Respiratory Protection: In the absence of adequate engineering controls or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Caption: A generalized workflow for responding to a chemical exposure or spill.

Stability and Reactivity

While specific reactivity data for this compound is limited, information on related pyrazole compounds can provide valuable insights.

-

Chemical Stability: Pyrazoles are generally stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. * Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. [8][9]

Toxicological and Ecotoxicological Information

Conclusion

This compound is a valuable research chemical with a hazard profile that requires careful management. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can work with this compound in a safe and responsible manner. The causality behind these safety recommendations is rooted in the precautionary principle, especially given the incomplete toxicological data. The self-validating nature of these protocols lies in their multi-layered approach to risk mitigation, from engineering controls to PPE and emergency preparedness.

References

-

ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Retrieved from [Link]

-

PubChem. 3-Methylpyrazole. Retrieved from [Link]

-

MDPI. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. 3-methyl-1H-pyrazole-5-carboxylic acid, KISHIDA CHEMICAL CO., LTD - Safety Data Sheet. Retrieved from [Link]

-

MDPI. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]

-

ResearchGate. (2015, May). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, November-December). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

PubChem. 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

PMC - NIH. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]

-

ChemRxiv. (2025, March 10). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Retrieved from [Link]

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 137890-04-1 [sigmaaldrich.com]

- 5. This compound - CAS:137890-04-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. 137890-04-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. repo.ssau.ru [repo.ssau.ru]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Organic Solvent Solubility of 3-Acetyl-1-methyl-1H-pyrazole: Theoretical Principles and Practical Determination

Abstract: The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in various applications, from reaction chemistry to formulation in drug development. Low solubility can lead to unpredictable results in biological assays and pose significant challenges for bioavailability.[1][2] This guide provides an in-depth analysis of the solubility characteristics of 3-Acetyl-1-methyl-1H-pyrazole. In the absence of extensive published empirical data, this document establishes a predictive framework based on the compound's molecular structure and the principles of intermolecular forces. Furthermore, it presents a gold-standard, step-by-step experimental protocol for determining thermodynamic solubility using the isothermal shake-flask method, ensuring researchers can generate reliable and reproducible data.

Physicochemical Profile of this compound

Understanding the molecular structure of this compound is fundamental to predicting its solubility. The molecule consists of a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms, substituted with a methyl group on one nitrogen and an acetyl group on a carbon atom.

Caption: Predicted solubility based on intermolecular interactions.

Table 2: Predicted Solubility Profile and Rationale

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents have strong dipoles that can interact effectively with the polar pyrazole ring and acetyl group. The lack of competing hydrogen bond donation from the solvent allows for strong solute-solvent interactions. Pyrazole derivatives are often soluble in DMSO. [3] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Good | These solvents can engage in hydrogen bonding with the compound's nitrogen and oxygen atoms. However, the nonpolar methyl groups and ring structure may limit very high solubility, especially in water. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in propanol). |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of this compound is a mismatch for the weak van der Waals forces of nonpolar solvents. A large energy input would be required to break the solute-solute interactions without a favorable energy return from solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate a range of compounds. They are a good intermediate choice when both polar and nonpolar solvents show poor performance. |

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery and development, it is crucial to distinguish between thermodynamic and kinetic solubility. [4][5]

-

Thermodynamic Solubility: This is the true, equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved under stable conditions. This value is critical for formulation and biopharmaceutical classification. [5][6]The shake-flask method is the gold standard for its determination. [1][6]* Kinetic Solubility: This is often measured in high-throughput screening (HTS) where a compound is first dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. [2][7]Precipitation is then measured. This method is faster but can often lead to supersaturated, metastable solutions, thus overestimating the true solubility. [6][8] For accurate characterization required in later-stage research and development, determining the thermodynamic solubility is essential.

Gold-Standard Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

This protocol describes the definitive method for determining the equilibrium solubility of this compound in a given organic solvent. [6]The principle involves creating a slurry by adding an excess of the solid compound to the solvent, agitating the mixture until equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the clear supernatant.

4.1. Safety Precautions

-

Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

-

Based on similar pyrazole compounds, handle with care. The compound may be harmful if swallowed and can cause serious eye irritation. * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [9]* Conduct all operations, especially those involving volatile organic solvents, within a certified chemical fume hood.

4.2. Materials and Reagents

-

This compound (solid, high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials for analysis

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS).

4.3. Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

4.4. Step-by-Step Methodology

-

Preparation of Standards: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). From this stock, create a series of calibration standards through serial dilution to cover the expected concentration range.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is 2-3 times the expected solubility is sufficient. The key is to ensure solid remains at the end of the experiment. [6]3. Solvation: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours. A longer period (e.g., 48 hours) is recommended to ensure true equilibrium is reached, a critical step for thermodynamic solubility. [1]5. Phase Separation: After incubation, let the vials stand undisturbed for at least 1 hour to allow the excess solid to sediment. [6]Visually inspect each vial to confirm that a solid precipitate is still present. If not, the experiment is invalid for that sample, and more solute must be added.

-

Filtration: Carefully draw a portion of the supernatant into a syringe, avoiding the solid material at the bottom. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean autosampler vial.

-

Dilution: If the solution is expected to be concentrated, perform an accurate dilution of the filtrate with the appropriate mobile phase to bring it within the range of the calibration curve.

-

Quantification: Analyze the calibration standards and the diluted filtrate samples using a validated HPLC method. The concentration of the compound in the filtrate is determined by interpolating its response against the calibration curve.

Data Interpretation and Reporting

The solubility is calculated from the concentration of the analyte in the filtered supernatant, accounting for any dilution factors.

Formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

The results should be reported clearly, specifying the solvent, temperature, and method used.

Table 3: Example Data Reporting Template

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| This compound | Methanol | 25 | Value | Value | Isothermal Shake-Flask |

| This compound | Dichloromethane | 25 | Value | Value | Isothermal Shake-Flask |

| This compound | Toluene | 25 | Value | Value | Isothermal Shake-Flask |

Conclusion

While readily available empirical data for the solubility of this compound is limited, a robust predictive framework can be established based on its physicochemical properties. The molecule's moderate polarity and hydrogen bond accepting capabilities suggest high solubility in polar aprotic solvents, moderate solubility in polar protic and chlorinated solvents, and poor solubility in nonpolar solvents. To move beyond prediction, this guide provides a comprehensive, self-validating protocol for the experimental determination of thermodynamic solubility. By employing the isothermal shake-flask method, researchers can generate the accurate and reliable data essential for advancing chemical synthesis, formulation, and drug development projects.

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

-

Ortiz, M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.

-

Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95.

-

Enamine Store. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

-

Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

-

Zhou, L., et al. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 17(1), 57-61.

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

-

University of Toronto. Solubility of Organic Compounds.

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

-

Labo-Modern. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet.

-

Sigma-Aldrich. (2024). 3-Methyl-1-phenyl-2-pyrazoline-5-one SAFETY DATA SHEET.

-

Thermo Fisher Scientific. (n.d.). 3-Methyl-1-phenyl-1H-pyrazole SAFETY DATA SHEET.

-

PubChem. 3-Ethyl-1-methyl-1H-pyrazole.

-

CymitQuimica. (n.d.). CAS 1297537-45-1: 3-Acetyl-1H-pyrazole-5-carboxylic acid.

-

Fisher Scientific. (2023). 1-Methyl-1H-pyrazole-3-carboxylic acid SAFETY DATA SHEET.

-

Echemi. (n.d.). 3-Acetyl-1H-pyrazole-5-carboxylic acid SDS.

-

Sunway Pharm Ltd. This compound.

-

El-Sawy, E. R., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences.

-

LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID.

-

Nikolova, V., et al. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2022(4), M1494.

-

Alam, M. J., et al. (2015). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research.

-

PubChem. 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. lookchem.com [lookchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

A Technical Guide to 3-Acetyl-1-methyl-1H-pyrazole for Chemical Research and Development

Executive Summary

This technical guide provides an in-depth overview of 3-Acetyl-1-methyl-1H-pyrazole (CAS No. 137890-04-1), a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. While specific, direct applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs—the pyrazole core and the reactive acetyl group—are of significant interest in the synthesis of pharmacologically active molecules. This guide offers a comprehensive analysis of its commercial availability, pricing, physicochemical properties, quality control considerations, and safe handling procedures. Furthermore, it explores the synthetic utility of the acetylpyrazole scaffold, providing a framework for its potential applications in modern drug discovery programs.

Introduction to this compound

This compound is a five-membered heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and an acetyl group at the C3 position. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] The incorporation of an acetyl group provides a versatile chemical handle for further synthetic transformations, making this compound a useful starting material for the construction of more complex molecular architectures.

Chemical Structure and Properties:

-

IUPAC Name: 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one

-

CAS Number: 137890-04-1

-

Molecular Formula: C₆H₈N₂O[2]

-

Molecular Weight: 124.14 g/mol [2]

-

SMILES: CC(=O)C1=NN(C=C1)C[3]

-

InChI Key: FSDAUKGXAFKQQP-UHFFFAOYSA-N[4]

The pyrazole core is found in numerous FDA-approved drugs, highlighting its importance as a "privileged structure" in drug design. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[5][6] The acetyl group serves as a key synthon, enabling a variety of chemical reactions such as condensations, oxidations, reductions, and the formation of other heterocyclic rings.[1]

Commercial Availability and Supplier Analysis

This compound is available from several fine chemical suppliers, catering primarily to the research and development market. Purity levels typically range from 95% to 98%. The following table summarizes the offerings from prominent commercial vendors. Pricing is subject to change and may vary based on quantity and supplier.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD/EUR/GBP) |

| Apollo Scientific | - | - | 250mg, 1g | £150.00 (250mg), £320.00 (1g) |

| Sunway Pharm Ltd. | CB64941 | 97% | 1g | $794.00 |

| Ambeed | A995383 | 95% | Inquire | Inquire |

| Biosynth | MFA89004 | - | Inquire | Inquire |

| VulcanChem | VC21174711 | - | Inquire | Inquire |

| FUJIFILM Wako | - | - | Inquire | Inquire |

Note: Prices are as of early 2026 and are intended for budgetary purposes only. Please contact suppliers directly for current pricing and availability.

Procurement and Quality Control

Supplier Selection and Certificate of Analysis (CoA)

When procuring this compound, it is imperative to select a reputable supplier that provides a comprehensive Certificate of Analysis (CoA) for the specific batch being purchased. The CoA should include, at a minimum:

-

Compound identification (Name, CAS No.)

-

Purity assessment by a primary analytical method (e.g., HPLC or GC)

-

Confirmation of structure by ¹H NMR and/or Mass Spectrometry.

-

Physical appearance.

The following diagram illustrates a recommended workflow for the procurement and validation of chemical building blocks like this compound.

-

Condensation Reactions: The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can then participate in aldol or Claisen-Schmidt condensations with various aldehydes to form pyrazolyl chalcones. These chalcones are themselves valuable intermediates for synthesizing other heterocyclic systems like pyrimidines and benzodiazepines. [7]

-

Formation of Fused Heterocycles: The acetyl group can be a starting point for building fused ring systems. For example, condensation with hydrazines can lead to the formation of pyrazolopyridazines, which have been investigated for various biological activities. [8]

-

As a Precursor for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The acetyl group can be elaborated into more complex side chains designed to interact with the ATP-binding site of various kinases, a common strategy in the development of anticancer therapeutics. [5] While direct citations for this compound are scarce, the general synthetic strategies for acetylpyrazoles are well-established, positioning this compound as a readily available starting material for exploratory synthesis and lead optimization campaigns in drug discovery. [1]

Conclusion